molecular formula C21H26Cl2N2O3 B192750 Cetirizine dihydrochloride CAS No. 83881-52-1

Cetirizine dihydrochloride

Cat. No. B192750
Key on ui cas rn: 83881-52-1
M. Wt: 425.3 g/mol
InChI Key: CUSPGNDCPOVPBA-UHFFFAOYSA-N
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Patent
US08383632B2

Procedure details

A 65 L TK Fielder high sheer granulator equipped with a chopper is used for high shear granulation. The Cetirizine Dihydrochloride, Beta-cyclodextrin, PVP and Sodium Succinate are charged into the granulator and mixed for approximately 1 minute while with the chopper active. 1000 g of purified water is slowly added over 2 minutes while mixing and with the chopper active. The Corn Starch is then added and allowed to mix for 1 minute. The granulation is then dried in a Glatt GCPG 15 kg drying unit to a final LOD of approximately 7%.
Name
Cetirizine Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][O:23][CH2:24][C:25]([OH:27])=[O:26])[CH2:17][CH2:16]2)[C:8]2[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)=[CH:5][CH:6]=1.Cl.Cl.C(O)[C@H]1O[C@@H]2O[C@H]3[C@H](O)[C@@H](O)[C@@H](O[C@H]4[C@H](O)[C@@H](O)[C@@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O[C@H]7[C@H](O)[C@@H](O)[C@@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@H]1[C@H](O)[C@H]2O)O[C@@H]8CO)O[C@@H]7CO)O[C@@H]6CO)O[C@@H]5CO)O[C@@H]4CO)O[C@@H]3CO.C([O-])(=O)CCC([O-])=O.[Na+].[Na+]>O>[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][O:23][CH2:24][C:25]([OH:27])=[O:26])[CH2:17][CH2:16]2)[C:8]2[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)=[CH:5][CH:6]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
Cetirizine Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(C=2C=CC(=CC2)Cl)N3CCN(CC3)CCOCC(=O)O.Cl.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Step Two
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1000 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 65 L TK Fielder high sheer granulator equipped with a chopper
ADDITION
Type
ADDITION
Details
mixed for approximately 1 minute while with the chopper active
Duration
1 min
ADDITION
Type
ADDITION
Details
while mixing
ADDITION
Type
ADDITION
Details
to mix for 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
The granulation is then dried in a Glatt GCPG 15 kg
CUSTOM
Type
CUSTOM
Details
drying unit to a final LOD of approximately 7%

Outcomes

Product
Name
Type
Smiles
C=1C=CC(=CC1)C(C=2C=CC(=CC2)Cl)N3CCN(CC3)CCOCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08383632B2

Procedure details

A 65 L TK Fielder high sheer granulator equipped with a chopper is used for high shear granulation. The Cetirizine Dihydrochloride, Beta-cyclodextrin, PVP and Sodium Succinate are charged into the granulator and mixed for approximately 1 minute while with the chopper active. 1000 g of purified water is slowly added over 2 minutes while mixing and with the chopper active. The Corn Starch is then added and allowed to mix for 1 minute. The granulation is then dried in a Glatt GCPG 15 kg drying unit to a final LOD of approximately 7%.
Name
Cetirizine Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][O:23][CH2:24][C:25]([OH:27])=[O:26])[CH2:17][CH2:16]2)[C:8]2[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)=[CH:5][CH:6]=1.Cl.Cl.C(O)[C@H]1O[C@@H]2O[C@H]3[C@H](O)[C@@H](O)[C@@H](O[C@H]4[C@H](O)[C@@H](O)[C@@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O[C@H]7[C@H](O)[C@@H](O)[C@@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@H]1[C@H](O)[C@H]2O)O[C@@H]8CO)O[C@@H]7CO)O[C@@H]6CO)O[C@@H]5CO)O[C@@H]4CO)O[C@@H]3CO.C([O-])(=O)CCC([O-])=O.[Na+].[Na+]>O>[CH:1]1[CH:2]=[CH:3][C:4]([CH:7]([N:15]2[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][O:23][CH2:24][C:25]([OH:27])=[O:26])[CH2:17][CH2:16]2)[C:8]2[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=2)=[CH:5][CH:6]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
Cetirizine Dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)C(C=2C=CC(=CC2)Cl)N3CCN(CC3)CCOCC(=O)O.Cl.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Step Two
Name
Starch
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1000 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 65 L TK Fielder high sheer granulator equipped with a chopper
ADDITION
Type
ADDITION
Details
mixed for approximately 1 minute while with the chopper active
Duration
1 min
ADDITION
Type
ADDITION
Details
while mixing
ADDITION
Type
ADDITION
Details
to mix for 1 minute
Duration
1 min
CUSTOM
Type
CUSTOM
Details
The granulation is then dried in a Glatt GCPG 15 kg
CUSTOM
Type
CUSTOM
Details
drying unit to a final LOD of approximately 7%

Outcomes

Product
Name
Type
Smiles
C=1C=CC(=CC1)C(C=2C=CC(=CC2)Cl)N3CCN(CC3)CCOCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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